molecular formula C15H14N4O3 B13371099 N-(1H-benzimidazol-2-ylmethyl)-4-hydroxy-5-methoxypyridine-2-carboxamide

N-(1H-benzimidazol-2-ylmethyl)-4-hydroxy-5-methoxypyridine-2-carboxamide

Cat. No.: B13371099
M. Wt: 298.30 g/mol
InChI Key: QHUQHXDBMLEFDP-UHFFFAOYSA-N
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Description

N-(1H-benzimidazol-2-ylmethyl)-5-methoxy-4-oxo-1,4-dihydro-2-pyridinecarboxamide is a complex organic compound that features a benzimidazole moiety linked to a pyridinecarboxamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzimidazol-2-ylmethyl)-5-methoxy-4-oxo-1,4-dihydro-2-pyridinecarboxamide typically involves the condensation of 2-aminobenzimidazole with a suitable aldehyde, followed by cyclization and subsequent functional group modifications. Common reagents used in these reactions include formic acid, sulfuric acid, and various aldehydes .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(1H-benzimidazol-2-ylmethyl)-5-methoxy-4-oxo-1,4-dihydro-2-pyridinecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different pharmacological properties .

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-2-ylmethyl)-5-methoxy-4-oxo-1,4-dihydro-2-pyridinecarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole moiety can bind to the active site of enzymes, inhibiting their activity and thereby exerting its biological effects . The compound may also interact with DNA, leading to changes in gene expression and cellular function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1H-benzimidazol-2-ylmethyl)-5-methoxy-4-oxo-1,4-dihydro-2-pyridinecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C15H14N4O3

Molecular Weight

298.30 g/mol

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-5-methoxy-4-oxo-1H-pyridine-2-carboxamide

InChI

InChI=1S/C15H14N4O3/c1-22-13-7-16-11(6-12(13)20)15(21)17-8-14-18-9-4-2-3-5-10(9)19-14/h2-7H,8H2,1H3,(H,16,20)(H,17,21)(H,18,19)

InChI Key

QHUQHXDBMLEFDP-UHFFFAOYSA-N

Canonical SMILES

COC1=CNC(=CC1=O)C(=O)NCC2=NC3=CC=CC=C3N2

Origin of Product

United States

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